
5-Phenyl-1,3-oxathiole 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,3-oxathiole 3-oxide is a heterocyclic compound that features a five-membered ring containing oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-oxathiole 3-oxide typically involves the reaction of phenyl-substituted thiiranes with appropriate oxidizing agents. One common method includes the use of benzoyl-substituted thiirans, which undergoes a reaction to form 2-benzoyl-5-phenyl-1,3-oxathiole . The reaction conditions often involve mild temperatures around 120°C, but higher temperatures can lead to decomposition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the phenyl group and the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxathioles and thiol derivatives, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,3-oxathiole 3-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,3-oxathiole 3-oxide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions that influence biological pathways. Its effects are mediated through interactions with enzymes and other proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Similar in structure but contains nitrogen instead of sulfur.
5-Vinyl-1,3-oxathiole 3-oxide: Contains a vinyl group, leading to different reactivity and applications.
Uniqueness
5-Phenyl-1,3-oxathiole 3-oxide is unique due to its specific ring structure that includes both oxygen and sulfur atoms. This combination provides distinct electronic properties and reactivity patterns, making it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
38709-92-1 |
|---|---|
Molekularformel |
C9H8O2S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5-phenyl-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H8O2S/c10-12-6-9(11-7-12)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI-Schlüssel |
CDUJMBJRGMSRSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(=CS1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


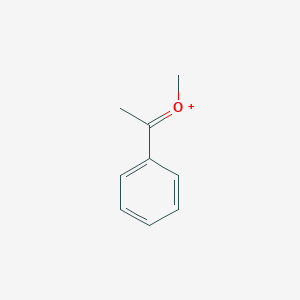
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
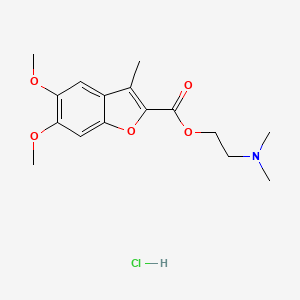

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
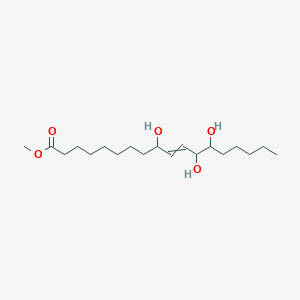
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)

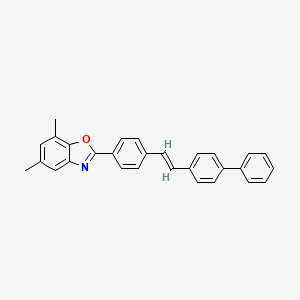
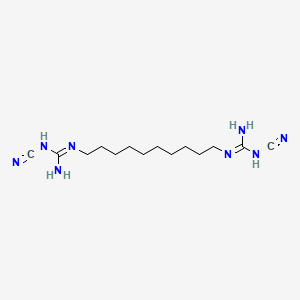

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)

